molecular formula C15H15ClN2O2 B270484 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

Cat. No. B270484
M. Wt: 290.74 g/mol
InChI Key: CMTQIAXCGGHVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide, also known as WY-14643, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It has been used extensively in scientific research to study the biochemical and physiological effects of PPAR activation.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide activates PPARα and PPARγ, which leads to the upregulation of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. The activation of PPARα and PPARγ also leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to lower plasma triglycerides and cholesterol levels, improve insulin sensitivity, reduce inflammation, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide in lab experiments is its high potency and selectivity for PPARα and PPARγ. It also has a long half-life, which allows for sustained activation of PPARs. However, one of the limitations of using 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide is its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide. One direction is to study the role of 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide in the treatment of metabolic diseases, such as diabetes and obesity. Another direction is to investigate the potential of 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide as an anti-inflammatory and anti-cancer agent. Additionally, the development of more potent and selective PPAR agonists based on the structure of 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide is another future direction.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide involves the reaction of 4-chloro-2-methylphenol with 2-bromo-5-methylpyridine to form 2-(4-chloro-2-methylphenoxy)-5-methylpyridine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide, which is 2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide has been used extensively in scientific research to study the role of PPAR activation in various biological processes. PPARs are transcription factors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARs has been shown to have therapeutic potential in the treatment of various diseases, including diabetes, obesity, and cancer.

properties

Product Name

2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H15ClN2O2/c1-10-3-6-14(17-8-10)18-15(19)9-20-13-5-4-12(16)7-11(13)2/h3-8H,9H2,1-2H3,(H,17,18,19)

InChI Key

CMTQIAXCGGHVCJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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